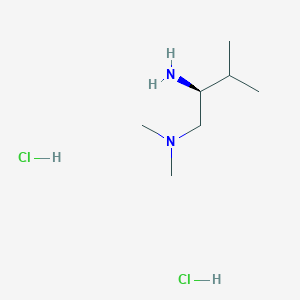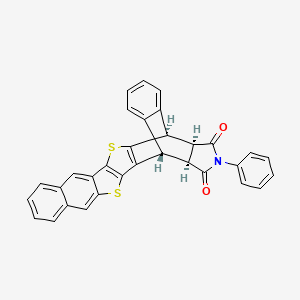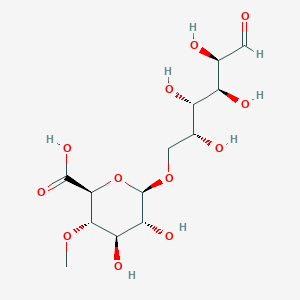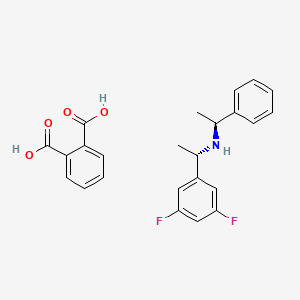
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two stereocenters, making it an interesting subject for stereochemical studies. The phthalate ester group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate typically involves several steps:
Formation of the amine intermediate: The initial step involves the synthesis of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine. This can be achieved through a reductive amination reaction where (S)-1-phenylethylamine reacts with 3,5-difluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
Esterification: The resulting amine is then reacted with phthalic anhydride under acidic conditions to form the phthalate ester. This step typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the desired stereochemistry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The phthalate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine phthalate
- ®-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate
- ®-1-(3,5-Difluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine phthalate
Uniqueness
The uniqueness of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate lies in its specific stereochemistry and the presence of the phthalate ester group
Propiedades
IUPAC Name |
(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine;phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.C8H6O4/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-12,19H,1-2H3;1-4H,(H,9,10)(H,11,12)/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMWGGUEGNCCZ-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
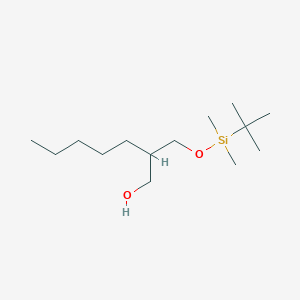
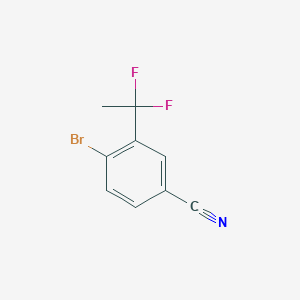
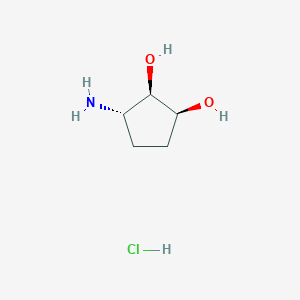
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B8127221.png)
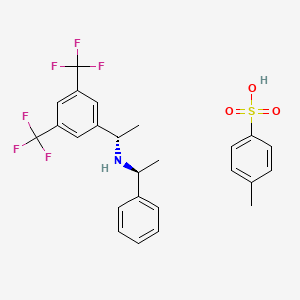
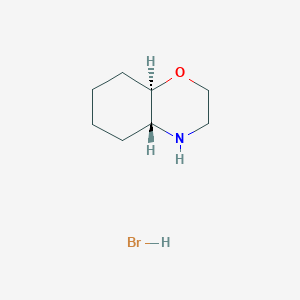
![[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride](/img/structure/B8127252.png)
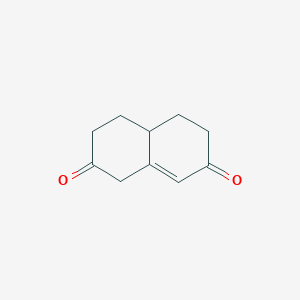
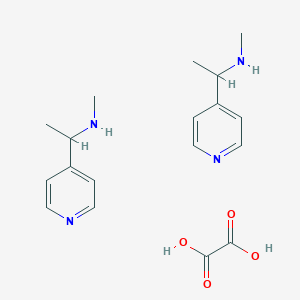
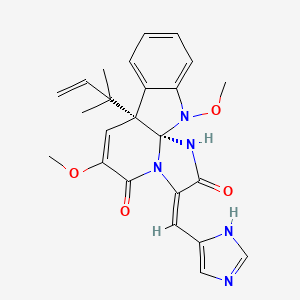
![(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate](/img/structure/B8127290.png)
